molecular formula C17H18O3 B1327485 3'-Methoxy-3-(3-methoxyphenyl)propiophenone CAS No. 898774-46-4

3'-Methoxy-3-(3-methoxyphenyl)propiophenone

Cat. No.: B1327485
CAS No.: 898774-46-4
M. Wt: 270.32 g/mol
InChI Key: YRHPNJLERNYQTQ-UHFFFAOYSA-N
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Description

3’-Methoxy-3-(3-methoxyphenyl)propiophenone is an organic compound belonging to the ketone class of compounds. It is characterized by the presence of two methoxy groups attached to a phenyl ring and a propiophenone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3’-Methoxy-3-(3-methoxyphenyl)propiophenone involves the reaction of ethylmagnesium bromide with m-methoxybenzonitrile, followed by oxidation of the resulting 1-(3-methoxyphenyl)-1-propanol with sodium dichromate in sulfuric acid . Another method involves the use of a Grignard reagent produced from magnesium and m-bromoanisole in a tetrahydrofuran solution under the catalytic action of aluminum chloride, which then reacts with propionitrile to produce the desired compound .

Industrial Production Methods

The industrial production of 3’-Methoxy-3-(3-methoxyphenyl)propiophenone typically involves the use of advanced synthesis techniques that allow for high yield and purity. The process often includes the recycling of solvents and the use of environmentally friendly reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3’-Methoxy-3-(3-methoxyphenyl)propiophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Sodium dichromate in sulfuric acid is commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

3’-Methoxy-3-(3-methoxyphenyl)propiophenone has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3’-Methoxy-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various biologically active molecules, influencing cellular processes through its metabolites. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

    3’-Methoxypropiophenone: A similar compound with a single methoxy group.

    3’-Methoxy-3-(4-methoxyphenyl)propiophenone: Another derivative with a different substitution pattern on the phenyl ring.

    3-(3-Methoxyphenyl)propionic acid: A related compound with a carboxylic acid group instead of a ketone.

Uniqueness

3’-Methoxy-3-(3-methoxyphenyl)propiophenone is unique due to its dual methoxy substitution, which can influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct properties compared to other similar compounds, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

1,3-bis(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-19-15-7-3-5-13(11-15)9-10-17(18)14-6-4-8-16(12-14)20-2/h3-8,11-12H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHPNJLERNYQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644213
Record name 1,3-Bis(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-46-4
Record name 1,3-Bis(3-methoxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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